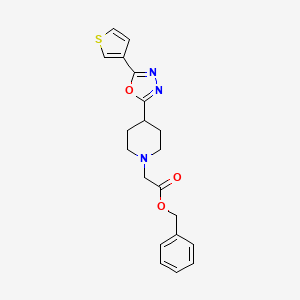

Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis. The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

The final step involves the coupling of the thiophene-oxadiazole intermediate with a piperidine derivative, followed by esterification with benzyl acetate. Reaction conditions typically include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are often carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate can undergo a variety of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce hydrazine derivatives. Substitution reactions on the piperidine ring can introduce a wide range of functional groups, leading to the formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings.

Biology: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Medicine: Its potential biological activity could lead to the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mécanisme D'action

The mechanism of action of Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and stability. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, are known for their electronic properties and are used in the development of organic semiconductors.

Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole are used in the development of materials with specific optical properties, such as fluorescent dyes.

Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid are used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is unique in that it combines these three functional groups into a single molecule, potentially offering a combination of properties that are not found in other compounds. This makes it a valuable candidate for further research and development in various fields.

Activité Biologique

Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a compound that incorporates a thiophene moiety and an oxadiazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of key functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The compound may inhibit bacterial enzymes essential for growth, such as enoyl-acyl carrier protein (ACP) reductase. This enzyme is crucial in fatty acid synthesis, and its inhibition leads to bacterial cell lysis .

- Case Studies : In a study by Dhumal et al. (2016), various oxadiazole derivatives were tested against Mycobacterium bovis BCG and demonstrated strong inhibitory effects . Similarly, Salama et al. (2020) reported that some oxadiazole derivatives showed enhanced activity against resistant strains like MRSA .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Benzyl derivative | 0.003 | Antibacterial |

| Control (Ampicillin) | 0.25 | Antibacterial |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

- Cell Line Studies : Flow cytometry analyses indicated that related compounds induced significant apoptotic cell death in HeLa cancer cells at low concentrations (IC50 values ranging from 0.37 to 0.95 µM), outperforming standard treatments like sorafenib .

- Mechanism : The binding affinity to vascular endothelial growth factor receptor 2 (VEGFR-2) was confirmed through in silico docking studies, suggesting a targeted approach to inhibit tumor growth by disrupting angiogenesis .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Benzyl derivative | 0.73 | HeLa |

| Sorafenib | 7.91 | HeLa |

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of oxadiazole derivatives:

Propriétés

IUPAC Name |

benzyl 2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c24-18(25-13-15-4-2-1-3-5-15)12-23-9-6-16(7-10-23)19-21-22-20(26-19)17-8-11-27-14-17/h1-5,8,11,14,16H,6-7,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRBPHBEPIQOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.